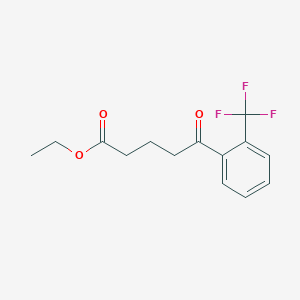

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate

Description

Properties

IUPAC Name |

ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c1-2-20-13(19)9-5-8-12(18)10-6-3-4-7-11(10)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKOJVYUCCNKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645730 | |

| Record name | Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-69-0 | |

| Record name | Ethyl δ-oxo-2-(trifluoromethyl)benzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This guide provides a comprehensive overview of a robust and efficient two-step synthesis of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate, a valuable building block in medicinal chemistry and materials science. The trifluoromethylphenyl moiety is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines the chemical principles, experimental protocols, and characterization of the synthetic route, designed to be a practical resource for laboratory-scale preparation.

Strategic Approach to the Synthesis

The synthesis of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is most effectively achieved through a two-step process. This strategy was devised for its reliability, scalability, and the commercial availability of the starting materials. The overall synthetic pathway is depicted below:

Caption: Overall synthetic scheme for Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate.

The synthesis commences with a Friedel-Crafts acylation of 2-(trifluoromethyl)benzene with glutaric anhydride to form the key intermediate, 4-(2-(trifluoromethyl)benzoyl)butanoic acid. This is followed by a Fischer esterification of the carboxylic acid group of the intermediate with ethanol to yield the final product.

Part 1: Friedel-Crafts Acylation of 2-(Trifluoromethyl)benzene

The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this initial step, the electrophile is an acylium ion generated in situ from glutaric anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism of Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring of 2-(trifluoromethyl)benzene. The trifluoromethyl group is a deactivating, meta-directing group; however, the ortho-para directing influence of the alkyl chain of the acylating agent can lead to a mixture of products. The reaction conditions can be optimized to favor the desired product.

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-(Trifluoromethyl)benzene | 146.11 | 100 | 14.6 g |

| Glutaric Anhydride | 114.10 | 110 | 12.5 g |

| Aluminum Chloride (anhydrous) | 133.34 | 220 | 29.3 g |

| Dichloromethane (anhydrous) | - | - | 200 mL |

| Hydrochloric Acid (conc.) | - | - | 50 mL |

| Ice | - | - | 200 g |

Procedure:

-

To a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and aluminum chloride (29.3 g, 220 mmol).

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate flask, dissolve 2-(trifluoromethyl)benzene (14.6 g, 100 mmol) and glutaric anhydride (12.5 g, 110 mmol) in anhydrous dichloromethane (100 mL).

-

Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(2-(trifluoromethyl)benzoyl)butanoic acid.

Purification and Characterization of the Intermediate

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Expected Spectroscopic Data for 4-(2-(Trifluoromethyl)benzoyl)butanoic Acid:

-

¹H NMR (CDCl₃, 400 MHz): δ 10-12 (br s, 1H, COOH), 7.8-7.5 (m, 4H, Ar-H), 3.2 (t, 2H, CH₂CO), 2.5 (t, 2H, CH₂COOH), 2.1 (quint, 2H, CH₂CH₂CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 200-195 (C=O, ketone), 178 (C=O, acid), 135-125 (Ar-C and CF₃), 35 (CH₂), 33 (CH₂), 21 (CH₂).

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, acid), 1690 (C=O, ketone), 1320 (C-F).

-

MS (ESI): m/z [M-H]⁻ calculated for C₁₂H₁₀F₃O₃: 259.06.

Part 2: Fischer Esterification of 4-(2-(Trifluoromethyl)benzoyl)butanoic Acid

The second step involves the conversion of the carboxylic acid intermediate to its corresponding ethyl ester via Fischer esterification.[2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[2] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used.

Mechanism of Esterification

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Simplified mechanism of the Fischer esterification step.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-(2-(Trifluoromethyl)benzoyl)butanoic Acid | 260.20 | 50 | 13.0 g |

| Ethanol (absolute) | 46.07 | - | 150 mL |

| Sulfuric Acid (conc.) | 98.08 | - | 2 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 100 mL |

| Ethyl Acetate | - | - | 150 mL |

Procedure:

-

In a round-bottom flask, dissolve 4-(2-(trifluoromethyl)benzoyl)butanoic acid (13.0 g, 50 mmol) in absolute ethanol (150 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate.

Purification and Characterization of the Final Product

The crude ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Spectroscopic Data for Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.5 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 3.2 (t, 2H, CH₂CO), 2.4 (t, 2H, CH₂COOEt), 2.1 (quint, 2H, CH₂CH₂CH₂), 1.2 (t, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 200-195 (C=O, ketone), 173 (C=O, ester), 135-125 (Ar-C and CF₃), 61 (OCH₂CH₃), 35 (CH₂), 33 (CH₂), 21 (CH₂), 14 (OCH₂CH₃).

-

IR (KBr, cm⁻¹): 1735 (C=O, ester), 1695 (C=O, ketone), 1320 (C-F), 1170 (C-O).

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₅F₃O₃: 289.10.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-(Trifluoromethyl)benzene and dichloromethane are volatile and should be handled in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Always add acid to the solution slowly and with stirring.

-

The quenching of the Friedel-Crafts reaction is exothermic. Perform this step slowly and with adequate cooling.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate. The judicious choice of a Friedel-Crafts acylation followed by a Fischer esterification allows for the efficient construction of this valuable synthetic intermediate. The provided experimental protocols and expected characterization data serve as a comprehensive guide for researchers in the field.

References

-

Master Organic Chemistry. (2019). Fischer Esterification. [Link]

-

ChemistNate. (2020). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

- Google Patents. (2003). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

-

MDPI. (2018). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

ResearchGate. (2021). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5- trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach. [Link]

- Google Patents. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

Sci-Hub. (1937). 213. The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene and the formation of isomeric benzoylphenylpropionic acids in the reaction between phenylsuccinic anhydride and benzene. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid?. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]

-

ACS Publications. (2014). Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. [Link]

-

YouTube. (2017). Friedel-Crafts Acylation Made Super Easy!. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Chemical properties of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate

An In-depth Technical Guide to Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate, a fluorinated aromatic ketoester of significant interest in synthetic and medicinal chemistry. We will explore its core chemical properties, predictable spectroscopic profile, and plausible synthetic pathways. This guide emphasizes the causality behind its reactivity, offering field-proven insights into its potential applications as a versatile building block in drug discovery and materials science. All discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate (CAS No. 898777-69-0) is a bifunctional organic molecule incorporating a keto group, an ester moiety, and a trifluoromethyl-substituted aromatic ring.[1] The trifluoromethyl (CF₃) group is a critical pharmacophore in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a lead compound. Its presence on the phenyl ring ortho to the keto-linker creates a unique electronic and steric environment that dictates the molecule's reactivity and potential applications.

The fundamental structure is visualized below.

Figure 1: Chemical Structure of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate.

Data Summary

A summary of key identifiers and computed properties is presented below. Experimental physical properties such as melting and boiling points are not widely reported in public literature, a common scenario for specialized research chemicals.

| Property | Value | Source |

| CAS Number | 898777-69-0 | [1] |

| Molecular Formula | C₁₄H₁₅F₃O₃ | [1] |

| Molecular Weight | 288.26 g/mol | [1] |

| SMILES | O=C(OCC)CCCC(C1=CC=CC=C1C(F)(F)F)=O | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Predicted |

| Solubility | Poorly soluble in water; miscible with organic solvents like ethanol, acetone, and ethyl acetate. | Predicted based on structure[2] |

Proposed Synthesis Pathway

Expertise & Causality: The choice of a Friedel-Crafts acylation is deliberate. It is a highly effective method for installing an acyl group onto an electron-rich or moderately activated aromatic ring. The valerate chain precursor, 5-chloro-5-oxopentanoic acid ethyl ester (or the corresponding acyl chloride), is chosen as the acylating agent. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to polarize the acyl chloride, generating a reactive acylium ion intermediate that is susceptible to electrophilic attack by the trifluoromethylbenzene ring. The solvent, dichloromethane (DCM), is selected for its inertness under these conditions and its ability to dissolve the reactants.

Figure 2: Proposed Synthetic Workflow via Friedel-Crafts Acylation.

Step-by-Step Synthetic Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add trifluoromethylbenzene (1.5 eq.) to the mixture.

-

Acylation: Add ethyl 4-(chloroformyl)butanoate (1.0 eq.) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Trustworthiness: This step hydrolyzes the aluminum chloride complex, protonates the product, and moves the aluminum salts into the aqueous phase for separation.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three primary functional domains: the aromatic ketone, the ethyl ester, and the trifluoromethylphenyl ring.

-

Ketone Carbonyl: This group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[3] Stronger agents such as lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.[3]

-

Ester Carbonyl: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of another alcohol and a catalyst.

-

Aliphatic Chain: The α-protons to both carbonyls exhibit some acidity and can be involved in enolate chemistry, although the protons α to the ketone are generally more acidic and sterically accessible.

-

Aromatic Ring: The CF₃ group is a meta-director and is strongly deactivating, making the aromatic ring less susceptible to further electrophilic substitution.

Figure 3: Key Reactivity Pathways of the Core Molecule.

Storage and Stability: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[4] Avoid exposure to direct sunlight and sources of ignition to maintain product integrity.[4]

Predicted Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While experimental data is not published, a theoretical profile can be accurately predicted.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.6-7.8 (m, 4H): Aromatic protons of the trifluoromethylphenyl ring.

-

δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).

-

δ 3.10 (t, J = 7.0 Hz, 2H): Methylene protons alpha to the ketone (-CH₂-C=O).

-

δ 2.45 (t, J = 7.2 Hz, 2H): Methylene protons alpha to the ester (-CH₂-C=O).

-

δ 2.05 (p, J = 7.1 Hz, 2H): Methylene protons beta to both carbonyls (-CH₂-CH₂-CH₂-).

-

δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-CH₂-CH₃). (Note: Predicted chemical shifts are estimates and may vary slightly).[5]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~198: Ketone carbonyl carbon.

-

δ ~173: Ester carbonyl carbon.

-

δ ~125-135: Aromatic carbons.

-

δ ~124 (q, J ≈ 272 Hz): Carbon of the CF₃ group.

-

δ ~61: Methylene carbon of the ethyl ester (-O-CH₂-).

-

δ ~20-38: Aliphatic methylene carbons.

-

δ ~14: Methyl carbon of the ethyl ester (-CH₃).

-

-

IR (KBr, cm⁻¹):

-

~1735 cm⁻¹: Strong C=O stretch (ester).

-

~1690 cm⁻¹: Strong C=O stretch (aromatic ketone).

-

~1315 cm⁻¹: Strong C-F stretch.

-

~1100-1200 cm⁻¹: C-O stretch.

-

-

Mass Spectrometry (ESI+):

-

m/z 289.1: [M+H]⁺

-

m/z 311.1: [M+Na]⁺

-

Analytical Workflow for Purity Assessment

Ensuring the purity of research chemicals is paramount for reproducible results. A standard High-Performance Liquid Chromatography (HPLC) method is recommended for this compound.

Trustworthiness: This self-validating protocol includes system suitability checks and clear pass/fail criteria, ensuring that the analytical run itself is valid before evaluating the sample.

Figure 4: HPLC Workflow for Purity Determination.

Applications and Future Outlook

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is not an end-product but a valuable intermediate. Its utility lies in its potential for elaboration into more complex molecular scaffolds.

-

Drug Discovery: As a building block, it can be used to synthesize novel heterocyclic systems or be incorporated into larger molecules targeting various biological pathways. The trifluoromethylphenyl ketone motif is present in several classes of enzyme inhibitors and receptor modulators. Related isoquinoline derivatives have shown potential pharmacological properties.[6]

-

Materials Science: Fluorinated organic compounds are of interest in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic properties and thermal stability.

Safety and Handling

While specific toxicology data for this compound is unavailable, it is prudent to handle it with the care afforded to all new chemical entities. Based on structurally related ketoesters, the following hazards should be assumed until proven otherwise.[7]

-

GHS Hazard Statements (Predicted):

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

-

Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is a well-defined chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its properties are dictated by the interplay of its keto, ester, and trifluoromethylphenyl functionalities. Understanding its logical synthesis, predictable reactivity, and appropriate handling is key to unlocking its utility as a building block for the next generation of pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research and development programs.

References

- Benchchem. Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate.

-

PubChem. Ethyl 5-oxopentanoate. [Online] Available at: [Link]

-

Wikipedia. Ethyl pentanoate. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Online] Available at: [Link]

-

The Good Scents Company. 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester. [Online] Available at: [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Online] Available at: [Link]

-

Sinochem Nanjing Corporation. Ethyl Valerate. [Online] Available at: [Link]

-

Arctom. Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate. [Online] Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Ethyl pentanoate - Wikipedia [en.wikipedia.org]

- 3. Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate | 898773-93-8 | Benchchem [benchchem.com]

- 4. Ethyl Valerate | Properties, Uses, Safety & Supplier China - High Purity Ethyl Pentanoate Manufacturer [sinochem-nanjing.com]

- 5. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate (EVT-2603367) | 868224-67-3 [evitachem.com]

- 7. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethylated Keto Ester Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group playing a particularly prominent role. When appended to a keto ester framework, the resulting trifluoromethylated keto esters exhibit a unique confluence of physicochemical properties that render them highly effective as modulators of biological function. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated keto esters, with a particular focus on their applications as enzyme inhibitors and anticancer agents. We will delve into the mechanistic rationale behind their efficacy, provide detailed experimental protocols for their biological evaluation, and present quantitative structure-activity relationship (SAR) data to guide future drug design efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

Introduction: The Physicochemical Power of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for various functional groups, including methyl and chloro groups, but its electronic properties are profoundly different.[1] The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, which significantly impacts the properties of the parent molecule.[2] When incorporated into a keto ester, the CF3 group imparts several key advantages:

-

Enhanced Electrophilicity: The carbonyl carbon of the ketone is rendered highly electrophilic, making it a potent target for nucleophilic attack by amino acid residues in enzyme active sites.[3] This is a key factor in their mechanism of action as enzyme inhibitors.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This leads to a longer biological half-life and improved pharmacokinetic profiles of drug candidates.[4]

-

Modulation of Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[2]

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially leading to a more favorable binding orientation with its biological target.[5]

These properties collectively make trifluoromethylated keto esters a highly attractive scaffold for the design of potent and selective therapeutic agents.

Anticancer Activity of Trifluoromethylated Keto Esters

A growing body of evidence highlights the potential of trifluoromethylated keto esters and related compounds as effective anticancer agents. Their cytotoxic effects are often attributed to their ability to induce apoptosis and interfere with key cellular processes in cancer cells.

Mechanism of Action in Cancer

The anticancer activity of trifluoromethylated compounds is often multifactorial. One key mechanism involves the inhibition of enzymes that are crucial for cancer cell survival and proliferation. For instance, many human cancers exhibit high levels of fatty acid synthase (FAS), an enzyme responsible for the synthesis of fatty acids.[6] The inhibition of FAS in cancer cells has been shown to induce apoptosis.[6] Trifluoromethylated compounds, by virtue of their electrophilic ketone moiety, can act as inhibitors of enzymes like FAS.[6][7]

Furthermore, some trifluoromethylated derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[8] For example, α-trifluoromethyl chalcones, which share the α,β-unsaturated ketone motif with some keto esters, have been shown to cause cell accumulation in the sub-G1 and G2/M phases of the cell cycle.[8]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of trifluoromethylated keto esters. While comprehensive SAR tables for a wide range of trifluoromethylated keto esters are still emerging, studies on related trifluoromethylated compounds provide valuable insights. For instance, in a series of α-trifluoromethyl chalcones, the nature and position of substituents on the aromatic rings were found to significantly influence their antiproliferative activity against prostate cancer cell lines.[8] Similarly, for 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, modifications at different positions of the heterocyclic ring system led to significant variations in their cytotoxic effects against melanoma and other cancer cell lines.[9]

A study on isoxazole-based molecules demonstrated that the introduction of a trifluoromethyl group significantly enhanced the anticancer activity against human breast cancer cell lines (MCF-7).[10] The trifluoromethylated analog exhibited an IC50 value almost eight times lower than its non-fluorinated counterpart, highlighting the profound impact of this functional group.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of trifluoromethylated keto esters is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated keto ester compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

Caption: Workflow for a fluorometric serine protease inhibition assay.

Future Perspectives and Conclusion

Trifluoromethylated keto esters represent a highly promising class of compounds with diverse biological activities. Their unique physicochemical properties, conferred by the trifluoromethyl group, make them potent enzyme inhibitors and anticancer agents. While significant progress has been made in understanding their potential, further research is needed to fully elucidate their mechanisms of action and to conduct comprehensive structure-activity relationship studies specifically on the keto ester scaffold. The development of more efficient and stereoselective synthetic methods for their preparation will also be crucial for advancing their therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into this exciting area of drug discovery.

References

-

Woźnicka, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 489. [Link]

-

Shao, Y.-M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652-4660. [Link]

-

Hardy, T. M., et al. (2014). A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site. Nature Chemical Biology, 10(9), 774-779. [Link]

-

Al-Zoubi, R. M., et al. (2021). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 26(23), 7291. [Link]

-

Guerrero, A., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(2), 443-449. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Park, J.-Y., et al. (2012). Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 481-486. [Link]

-

Goti, G., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114842. [Link]

-

Ojima, I., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2749. [Link]

-

Angelini, P., et al. (2015). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 20(7), 12533-12569. [Link]

-

Purkon, D. B., et al. (2026). Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort herb on MCF-7 and T47D breast cancer cells. Journal of Herbmed Pharmacology, 15(1), 36-50. [Link]

-

Pizer, E. S., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Cancer Research, 60(2), 213-218. [Link]

-

Djamaludin, H., et al. (2019). Cytotoxicity and antiproliferative effects of ethyl acetate fraction of Padina australis against MCM-B2 and K562 cell lines. Journal of Applied Biology & Biotechnology, 7(2), 25-29. [Link]

-

Heuer, T. S. (2017). Fatty acid synthase - Modern tumor cell biology insights into a classical oncology target. Adipocyte, 6(2), 151-154. [Link]

-

Li, J., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(13), 5122. [Link]

-

Tan, M. L., et al. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2018, 9364018. [Link]

-

Ghorai, P., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 13(28), 19343-19355. [Link]

-

Hidayati, D. N., et al. (2024). Cytotoxic Activity and Apoptosis by Extract and Ethyl Acetate Fraction of Hibiscus tiliaceus Linn in 4T1 Cell Line. Jurnal Kefarmasian Indonesia, 14(1), 32-38. [Link]

-

Lupu, R. (2021). Targeting Fatty Acid Synthase: A mechanism-guided approach to develop a novel therapeutic intervention for drug-resistant breast cancer. Defense Technical Information Center. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]

-

Sudheesh, S., et al. (2017). Cytotoxicity of Ethyl Acetate Extract of Endophytic Aspergillus fumigatus on A549 Cell Lines. Biosciences Biotechnology Research Asia, 14(2), 735-741. [Link]

-

Walker, B., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 988359. [Link]

-

Ojima, I., et al. (2012). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Medicinal Chemistry, 55(8), 3878-3893. [Link]

-

Székács, A., et al. (2019). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. [Link]

-

Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 6. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

In silico modeling of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate interactions

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate Interactions

Introduction: Charting the Unknown for a Novel Small Molecule

In modern drug discovery, the journey from a novel chemical entity to a potential therapeutic candidate is increasingly navigated through the landscape of computational modeling.[1][2] This guide focuses on a specific, likely novel, small molecule: Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate . Given its unique structural motifs—a flexible valerate chain, a ketone, and a trifluoromethyl-substituted phenyl group—this compound presents an intriguing profile for potential biological activity. The trifluoromethyl group, in particular, is a well-known bioisostere used to enhance metabolic stability and binding affinity.

This document serves as a comprehensive, technically-grounded whitepaper for researchers, computational chemists, and drug development professionals. It eschews a rigid template to provide a logical, causality-driven workflow for characterizing the potential interactions of this molecule in silico. We will proceed from the foundational step of ligand preparation to the sophisticated analysis of its dynamic stability within a hypothetical protein target, explaining not just the "how" but the critical "why" behind each methodological choice. Our objective is to establish a self-validating computational protocol that can be adapted to explore the therapeutic potential of this and other novel small molecules.

Section 1: Foundational Workflow for In Silico Analysis

The computational investigation of a novel ligand requires a systematic, multi-stage approach. Each stage builds upon the last, refining our understanding of the molecule's potential behavior. This workflow ensures that predictions are based on physically and chemically sound principles, from the static initial "handshake" of docking to the dynamic "embrace" of molecular dynamics.

Caption: Overall In Silico Modeling Workflow.

Section 2: Ligand and Target Preparation: The Critical First Steps

The principle of "garbage in, garbage out" is paramount in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the ligand and its protein target.

Ligand Preparation Protocol

Rationale: A 2D representation (like SMILES) is insufficient as it lacks the three-dimensional conformational information essential for docking. We must convert this into a low-energy, stable 3D conformation.

Step-by-Step Protocol:

-

Generate SMILES String: The canonical SMILES for our molecule is CCOC(=O)CCCC(=O)c1ccccc1C(F)(F)F.

-

Convert to 3D: Use a tool like Open Babel or the web-based PubChem Sketcher to convert the SMILES string into an initial 3D structure (e.g., in SDF or MOL2 format).[3]

-

Energy Minimization: The initial 3D structure is likely in a high-energy state. It's crucial to perform energy minimization using a force field (e.g., MMFF94 or UFF) to find a stable, low-energy conformer. This can be done in software like Avogadro or via command-line tools.

-

Prepare for Docking: For use in docking software like AutoDock Vina, the ligand file must be converted to the PDBQT format. This step assigns Gasteiger partial charges and defines rotatable bonds, which is critical for the docking algorithm to explore conformational space.[4][5] This is typically done using AutoDock Tools.[4]

Target Identification and Preparation

Without a known target, we must employ predictive methods. This is a common scenario in early-stage discovery.

Rationale: A protein's function and its potential to bind a ligand are dictated by its 3D structure. We need a high-resolution experimental structure to serve as the "lock" for our ligand "key".[6]

Strategy for Target Identification:

-

Pharmacophore Screening: Abstract the key chemical features of our ligand (e.g., hydrogen bond acceptor, aromatic ring, hydrophobic group) and use this "pharmacophore" to search databases of protein structures to find targets with complementary binding sites.[1][7][8]

-

Reverse Docking: Dock the ligand against a large library of known protein structures to identify which ones show favorable binding energies.

For this guide, we will proceed with a hypothetical target : Human Cyclin-Dependent Kinase 2 (CDK2) , a well-studied kinase involved in cell cycle regulation and a common cancer drug target. We will use the PDB entry 1HCK as our receptor structure.[9][10][11]

Step-by-Step Protein Preparation Protocol:

-

Download Structure: Obtain the PDB file for 1HCK from the RCSB Protein Data Bank.[9][11]

-

Clean the PDB File: The crystal structure contains non-protein atoms like water molecules, co-factors, and crystallization agents. These must be removed as they can interfere with the docking process.[12] This is easily done in visualization software like PyMOL or with command-line tools.[13][14][15]

-

Add Polar Hydrogens: Crystal structures often lack explicit hydrogen atoms. These are essential for defining correct hydrogen bonding patterns. Add polar hydrogens using software like AutoDock Tools.[3][5]

-

Assign Charges: Compute and add partial charges (e.g., Gasteiger or Kollman charges) to the protein atoms.

-

Convert to PDBQT: Save the prepared receptor as a PDBQT file. This format is required by AutoDock Vina and contains the necessary charge and atom type information.[16]

Section 3: Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[17][18] We will use AutoDock Vina, a widely used and validated open-source docking program.[4]

Rationale: Docking provides a rapid, computationally inexpensive method to generate hypotheses about how a molecule might bind. The predicted binding affinity (in kcal/mol) allows for the ranking of different poses and even different ligands. Lower, more negative values indicate stronger predicted binding.[3]

Caption: The Molecular Docking Process with AutoDock Vina.

Step-by-Step Docking Protocol (AutoDock Vina):

-

Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. This is defined by a "grid box". For our target (1HCK), the binding site is a well-characterized ATP-binding pocket. We will center the grid box on this pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.[3][4]

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the center and dimensions of the grid box.

-

Run Vina: Execute the docking from the command line: vina --config conf.txt[19]

-

Analyze Results: Vina will produce two key files:

-

log.txt: A log file containing the predicted binding affinities for the top poses.

-

all_poses.pdbqt: A PDBQT file containing the 3D coordinates of the top predicted binding poses.

-

Data Presentation: Hypothetical Docking Results

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | 0.00 | LEU-83, GLU-81, LYS-33 |

| 2 | -8.2 | 1.21 | LEU-83, VAL-18, ILE-10 |

| 3 | -7.9 | 1.87 | GLU-81, LYS-33, PHE-80 |

| ... | ... | ... | ... |

Causality: The top-ranked pose (-8.5 kcal/mol) is our primary hypothesis for the binding mode. We select this pose for further validation because its low energy suggests a stable interaction. Visual inspection in PyMOL is critical to ensure the pose is chemically sensible (e.g., hydrogen bonds are correctly formed, no steric clashes).[13][20]

Section 4: Molecular Dynamics (MD) Simulation: From a Static Pose to a Dynamic Interaction

Docking provides a static picture. However, proteins and ligands are dynamic entities that fluctuate in a biological environment. MD simulation provides a way to assess the stability of the predicted protein-ligand complex over time in a simulated aqueous environment.[21] We will use GROMACS, a powerful and widely used MD engine.[22][23][24]

Rationale: If the docked pose is stable, the ligand should remain in the binding pocket during the simulation with minimal deviation. If it is unstable, the ligand may drift out of the pocket, invalidating the docking result. Key metrics like Root Mean Square Deviation (RMSD) quantify this stability.[21]

Caption: The GROMACS Molecular Dynamics Simulation Workflow.

Step-by-Step MD Simulation Protocol (GROMACS):

-

System Preparation:

-

Merge Coordinates: Create a single PDB file containing the coordinates of the protein and the selected ligand pose.[25]

-

Generate Topology: Use the gmx pdb2gmx command to generate a GROMACS topology for the protein, defining atom types, bonds, and charges according to a chosen force field (e.g., CHARMM36).[22][26] A separate topology for the ligand must be generated (e.g., using the CGenFF server) and included in the main topology file.[27]

-

-

Solvation and Ionization:

-

Create a Simulation Box: Define a periodic boundary box around the complex using gmx editconf.

-

Add Solvent: Fill the box with a chosen water model (e.g., TIP3P) using gmx solvate.

-

Add Ions: Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration.[28]

-

-

Minimization and Equilibration:

-

Energy Minimization: Run a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.[24]

-

NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the system to reach the target temperature.

-

NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density.

-

-

Production MD: Run the main simulation for a desired length of time (e.g., 50-100 ns) to collect data for analysis.

-

Analysis:

-

RMSD: Calculate the Root Mean Square Deviation of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand (e.g., < 3 Å) suggests a stable binding pose.[21]

-

RMSF: Calculate the Root Mean Square Fluctuation of protein residues to identify flexible regions.

-

Hydrogen Bonds: Analyze the number and duration of hydrogen bonds between the ligand and protein.

-

Data Presentation: Hypothetical MD Analysis Results (100 ns Simulation)

| Metric | Average Value | Interpretation |

| Ligand RMSD (vs. initial pose) | 1.8 Å | High stability; the ligand remains in the binding pocket. |

| Protein Backbone RMSD | 2.5 Å | The overall protein structure is stable during the simulation. |

| Protein-Ligand H-Bonds | 2-3 | Consistent hydrogen bonding network maintained. |

Conclusion: A Validated Pathway for Discovery

This guide has outlined a rigorous, multi-step in silico workflow to investigate the potential interactions of a novel compound, Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate. By progressing from foundational ligand and protein preparation through predictive molecular docking and culminating in dynamic validation with MD simulations, we establish a scientifically sound basis for generating testable hypotheses. The causality is clear: meticulous preparation enables accurate docking, which in turn provides a high-quality starting point for MD simulations that probe the real-world stability of the interaction. This self-validating system, grounded in authoritative tools and protocols, provides a powerful and efficient pathway to accelerate the early stages of drug discovery, transforming a chemical structure into a candidate with demonstrable therapeutic potential.

References

- Title: Molecular Docking Tutorial Source: Florida International University URL

-

Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

-

Title: Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 Source: PubChem - NIH URL: [Link]

-

Title: Introductory Tutorials for Simulating Protein Dynamics with GROMACS Source: ACS Publications URL: [Link]

-

Title: GROMACS Tutorials Source: GROMACS URL: [Link]

-

Title: RCSB PDB: Homepage Source: RCSB Protein Data Bank URL: [Link]

-

Title: Protein-Ligand Complex - MD Tutorials Source: GROMACS URL: [Link]

-

Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

-

Title: Pharmacophore modeling in drug design Source: PubMed URL: [Link]

-

Title: In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs Source: PMC - NIH URL: [Link]

-

Title: Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics Source: YouTube URL: [Link]

-

Title: Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure Source: ACS Publications URL: [Link]

-

Title: Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 Source: YouTube URL: [Link]

-

Title: How to Perform Molecular Docking with AutoDock Vina Source: YouTube URL: [Link]

-

Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dove Medical Press URL: [Link]

-

Title: A Beginner's Guide to Molecular Visualization Using PyMOL Source: Fitzkee Lab @ Mississippi State URL: [Link]

-

Title: GROMACS TUTORIAL: Your first Simulation Made Easy! Source: YouTube URL: [Link]

-

Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: DergiPark URL: [Link]

-

Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL: [Link]

-

Title: Protein Visualization Tool | PyMOL Tutorial for Beginners Source: YouTube URL: [Link]

-

Title: In-Silico Drug Discovery using Protein-Small Molecule Interaction Source: ResearchGate URL: [Link]

-

Title: Molecular Docking Tutorial Source: unito.it URL: [Link]

-

Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]

-

Title: Protein Data Bank Source: Wikipedia URL: [Link]

-

Title: A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics Source: University of St Andrews URL: [Link]

-

Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL: [Link]

-

Title: In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer Source: MDPI URL: [Link]

-

Title: GROMACS tutorial | Biomolecular simulations Source: EMBL-EBI URL: [Link]

-

Title: The impact of pharmacophore modeling in drug design Source: ResearchGate URL: [Link]

-

Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]

-

Title: Toward In Silico Design of Protein–Protein Interaction Stabilizers Source: PMC - PubMed Central URL: [Link]

-

Title: Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate | C19H20O4 | CID 255514 Source: PubChem URL: [Link]

-

Title: Visualizing protein-protein docking using PyMOL Source: Medium URL: [Link]

-

Title: Pharmacophore modeling: advances and pitfalls Source: PMC - PubMed Central URL: [Link]

-

Title: Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial Source: YouTube URL: [Link]

-

Title: Tutorial: Molecular Visualization of Protein-Drug Interactions Source: UC Santa Barbara URL: [Link]

-

Title: Protein Data Bank: the single global archive for 3D macromolecular structure data Source: Nucleic Acids Research | Oxford Academic URL: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. rcsb.org [rcsb.org]

- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 14. youtube.com [youtube.com]

- 15. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. casfaculty.fiu.edu [casfaculty.fiu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 20. medium.com [medium.com]

- 21. In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. GROMACS Tutorials [mdtutorials.com]

- 24. youtube.com [youtube.com]

- 25. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. m.youtube.com [m.youtube.com]

Methodological & Application

Application and Protocol Guide for the Analysis of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate

Introduction

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is a keto-ester that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and characterization are critical for ensuring the quality, efficacy, and safety of downstream products. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative analysis of this compound, designed for researchers, scientists, and professionals in drug development and quality control.

The unique structure of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate, featuring an aromatic ketone, an ethyl ester, and a trifluoromethyl group, necessitates a multi-faceted analytical approach. This guide will detail protocols for chromatographic separation and quantification, as well as spectroscopic techniques for structural elucidation and confirmation. All proposed methodologies are grounded in established scientific principles and adhere to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1) to ensure data integrity and reliability.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is fundamental to developing robust analytical methods.

| Property | Value | Source |

| CAS Number | 898777-69-0 | - |

| Molecular Formula | C₁₄H₁₅F₃O₃ | - |

| Molecular Weight | 288.26 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from structure |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane) | [4] |

| UV Absorbance | Expected to have significant UV absorbance due to the aromatic ketone chromophore | Inferred from structure |

High-Performance Liquid Chromatography (HPLC-UV) Method for Assay and Impurity Determination

Reverse-phase HPLC with UV detection is the recommended primary technique for quantifying Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate and for detecting process-related impurities. The aromatic ketone functionality provides a strong chromophore, enabling sensitive UV detection.

Method Development Strategy

The development of a robust HPLC method is a systematic process. The following workflow outlines the key steps from initial scouting to a fully validated method.

Caption: Workflow for HPLC method development and validation.

Proposed HPLC Protocol

This protocol serves as a starting point and will require optimization and validation for specific applications.

1. Sample Preparation:

-

Accurately weigh approximately 25 mg of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate.

-

Dissolve in a 50 mL volumetric flask with acetonitrile to create a stock solution of approximately 0.5 mg/mL.[4]

-

For analysis, dilute the stock solution to a working concentration of approximately 0.05 mg/mL with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection to prevent column blockage.[5]

2. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape for the ketone. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier providing good elution strength. |

| Gradient | 40% B to 90% B over 15 minutes | A gradient is recommended to elute potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Enhances reproducibility of retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection Wavelength | ~254 nm | A common wavelength for aromatic compounds; should be optimized by determining the λmax. |

Method Validation Protocol (ICH Q2(R1))

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[1][2][3][6]

1. Specificity:

-

Analyze a blank (diluent), a placebo (if in a formulation), and the analyte.

-

The analyte peak should be free from interference from the blank and placebo at its retention time.

2. Linearity:

-

Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the nominal working concentration.

-

Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[2]

3. Accuracy:

-

Perform recovery studies by spiking a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[1][7]

-

The mean recovery should be within 98.0% to 102.0%.[7]

4. Precision:

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the analyte at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[1]

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the datasets should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

-

Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[8]

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD (S/N) | ~3:1 |

| LOQ (S/N) | ~10:1 |

| Robustness | System suitability passes under varied conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. The trifluoromethyl group and the overall structure of the molecule make it amenable to GC analysis.

GC-MS Protocol

1. Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

2. GC-MS Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for a wide range of compounds.[9] |

| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis | The mode depends on the analyte concentration. |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A general-purpose program to separate compounds with varying boiling points. |

| MS Source Temp. | 230 °C | Standard source temperature. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching.[10] |

| Scan Range | 50 - 400 m/z | Covers the molecular ion and expected fragments. |

Data Interpretation

The mass spectrum of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is expected to show a molecular ion peak (M⁺) at m/z 288. Characteristic fragments would arise from cleavage at the carbonyl groups and loss of the ethyl ester group. While EI can sometimes lead to the absence of a clear molecular ion for fluorine-containing compounds, soft ionization techniques could be used if needed.[11]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the molecule.

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Expected in the range of 7.0-8.5 ppm, showing complex splitting patterns characteristic of a substituted benzene ring.[12][13][14]

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.2 ppm (-CH₂) and a triplet around 1.3 ppm (-CH₃).[15]

-

Aliphatic Protons (-CH₂CH₂CH₂-): Multiple signals expected in the 1.8-3.0 ppm range, with splitting patterns determined by their neighboring protons.[16]

¹³C NMR Spectroscopy

-

Carbonyl Carbons (C=O): Two distinct signals expected in the downfield region, typically >170 ppm for the ester and >190 ppm for the ketone.[12] The ketone carbonyl will be further downfield due to conjugation with the aromatic ring.

-

Aromatic Carbons: Multiple signals between 120-140 ppm. The carbon attached to the trifluoromethyl group will be a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): A quartet with a large coupling constant.

-

Ethyl Ester Carbons: Signals around 60 ppm (-OCH₂) and 14 ppm (-CH₃).

-

Aliphatic Carbons: Signals in the range of 20-40 ppm.

Workflow for Integrated Analytical Approach

The following diagram illustrates how these techniques can be integrated for a comprehensive analysis of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate.

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. nacalai.com [nacalai.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. pharmtech.com [pharmtech.com]

- 8. scribd.com [scribd.com]

- 9. tdi-bi.com [tdi-bi.com]

- 10. researchgate.net [researchgate.net]

- 11. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. youtube.com [youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Application Notes and Protocols for Trifluoromethyl Group Characterization using 19F NMR Spectroscopy

Introduction: The Unique Role of the Trifluoromethyl Group and 19F NMR in Modern Chemistry

The trifluoromethyl (-CF3) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. Its introduction into a molecule can profoundly alter lipophilicity, metabolic stability, and binding affinity, making it a favored substituent in drug development.[1][2] The characterization of molecules containing this group is therefore of paramount importance. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool.[3][4]

The 19F nucleus possesses several advantageous properties for NMR spectroscopy: it has a nuclear spin of 1/2, is 100% naturally abundant, and boasts a high gyromagnetic ratio, rendering it the third most receptive NMR nucleus after tritium and protium.[5] This high sensitivity, coupled with a large chemical shift dispersion (spanning over 800 ppm), provides excellent signal resolution and minimizes the spectral overlap often encountered in 1H NMR.[5][6][7] Furthermore, the absence of endogenous fluorine in most biological systems ensures that 19F NMR spectra are free from background signals, making this technique ideal for studying fluorinated compounds in complex matrices.[5]

This guide provides an in-depth exploration of 19F NMR techniques for the comprehensive characterization of the trifluoromethyl group. We will delve into the theoretical underpinnings and practical applications of various 1D and 2D NMR experiments, offering detailed protocols and insights into experimental design and data interpretation.

Fundamental 19F NMR Parameters for -CF3 Group Characterization

A thorough understanding of the fundamental NMR parameters is crucial for extracting detailed structural and dynamic information about the trifluoromethyl group.

Chemical Shift (δ): A Sensitive Probe of the Electronic Environment

The 19F chemical shift of a -CF3 group is highly sensitive to its local electronic environment, making it an excellent reporter on molecular structure and interactions. For organofluorine compounds, the chemical shift range for -CF3 groups typically falls between -50 and -70 ppm relative to the reference standard CFCl3.[8]

Several factors can influence the chemical shift of a trifluoromethyl group:

-

Adjacent Functional Groups: Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative δ), while electron-donating groups cause an upfield shift (more negative δ). For instance, an adjacent carbonyl group generally exerts a strong shielding effect.

-

Solvent Effects: The polarity of the solvent can significantly impact the chemical shift. A change in the solvent can alter the polarization of the C-F bonds and the overall electronic environment, leading to observable shifts in the 19F spectrum.[9]

-

Non-covalent Interactions: Hydrogen bonding, halogen bonding, and other non-covalent interactions can perturb the electronic environment of the -CF3 group, resulting in changes in its chemical shift. This sensitivity is extensively exploited in fragment-based drug discovery to detect ligand binding to a protein target.

Table 1: Representative 19F Chemical Shift Ranges for Trifluoromethyl Groups in Different Chemical Environments

| Chemical Environment of -CF3 | Typical Chemical Shift Range (ppm vs. CFCl3) |

| Aliphatic -CF3 (e.g., in alkanes) | -60 to -80 |

| Aromatic -CF3 (e.g., on a benzene ring) | -55 to -65 |

| -CF3 adjacent to a carbonyl group | -65 to -75 |

| -CF3 in trifluoroacetamide derivatives | -70 to -80 |

Note: These are general ranges and can vary depending on the specific molecular structure and experimental conditions.

Spin-Spin Coupling (J-coupling): Elucidating Connectivity

J-coupling, or scalar coupling, arises from the interaction of nuclear spins through chemical bonds and provides invaluable information about the connectivity of the -CF3 group to the rest of the molecule. The magnitude of the coupling constant (J), expressed in Hertz (Hz), depends on the number and type of intervening bonds, as well as the geometry of the molecule. 19F coupling constants are generally larger than their 1H-1H counterparts.[6]

-

nJCF Coupling: Coupling between the 19F nuclei of the -CF3 group and 13C nuclei provides direct evidence of C-F bonds and connectivity to the carbon skeleton.

-

nJHF Coupling: Coupling to nearby protons is frequently observed and is crucial for assigning signals in both 1H and 19F spectra.

Table 2: Typical J-Coupling Constants Involving Trifluoromethyl Groups

| Coupling Nuclei | Number of Bonds (n) | Typical J-Value (Hz) | Notes |

| 13C-19F | 1 | 250 - 350 | Strong, direct coupling. |

| 13C-19F | 2 | 20 - 50 | Useful for identifying the carbon atom attached to the -CF3 group. |

| 1H-19F | 3 | 5 - 15 | Common in aromatic and aliphatic systems. |

| 1H-19F | 4 | 0.5 - 3.0 | Long-range coupling, often observed in rigid systems. |

| 19F-19F | 4 | 5 - 12 | Long-range coupling between different fluorinated groups. |

Data compiled from various sources, including Alfa Chemistry.[10]

Relaxation Times (T1 and T2): Insights into Molecular Dynamics

Relaxation times provide information about the motion of the molecule in solution.

-

T1 (Spin-Lattice or Longitudinal Relaxation Time): Characterizes the rate at which the nuclear spins return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. T1 values are influenced by the overall tumbling rate of the molecule and internal motions. For quantitative 19F NMR, it is crucial to set the relaxation delay to at least five times the longest T1 of interest to ensure complete relaxation and accurate integration.[6]

-

T2 (Spin-Spin or Transverse Relaxation Time): Describes the decay of the transverse magnetization. T2 is sensitive to slow motions and chemical exchange processes. For trifluoromethyl probes attached to large molecules like proteins, T2 values can be in the range of 30-50 ms.[11]

Experimental Protocols for -CF3 Group Characterization

This section provides detailed, step-by-step protocols for key 1D and 2D 19F NMR experiments.

Sample Preparation and Initial Setup

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol 2.1.1: General Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl3, DMSO-d6, acetone-d6, and D2O. For aqueous samples, consider buffering the solution to maintain a stable pH.[12]

-

Concentration: For 1D 19F NMR of small molecules, a concentration of 1-10 mM is typically sufficient. For larger molecules or less sensitive experiments, higher concentrations may be necessary. A maximum concentration of 100 mM is a good guideline for 1H or 19F experiments.[13]

-

Internal Standard/Reference: For accurate chemical shift referencing, an internal standard is recommended. While CFCl3 is the primary reference, its volatility makes it impractical for many applications.[14] Trifluoroacetic acid (TFA) or other stable fluorinated compounds can be used as internal standards.[12][15] Alternatively, indirect referencing to the deuterium lock signal can be employed.[12]

-

Filtering: To remove any particulate matter that can degrade spectral quality, filter the sample through a small cotton plug in a Pasteur pipette into a clean NMR tube.[13]

-

Degassing (Optional): For accurate T1 measurements, it is advisable to degas the sample to remove dissolved paramagnetic oxygen, which can shorten relaxation times. This can be achieved by several freeze-pump-thaw cycles.

Workflow for a Typical 1D 19F NMR Experiment

Caption: General workflow for acquiring a 1D 19F NMR spectrum.

Quantitative 19F NMR (qNMR)

qNMR is a powerful technique for determining the purity or concentration of a fluorinated compound without the need for a reference standard of the analyte itself.[15]

Protocol 2.2.1: Quantitative 19F NMR

-

Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., trifluoroethanol) into a vial.[16] Dissolve the mixture in a known volume of a deuterated solvent.

-

Spectrometer Setup:

-

Use a pulse sequence that ensures uniform excitation across the entire spectral width, such as a simple 90° pulse-acquire sequence.

-

Ensure the relaxation delay (D1) is at least 5 times the longest T1 of both the analyte and the internal standard.[6] This is critical for accurate quantification.

-

Use a calibrated 90° pulse.

-

-

Data Acquisition: Acquire the 1D 19F NMR spectrum with a sufficient signal-to-noise ratio.

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals of the analyte and the internal standard.

-

-

Calculation: The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

-

C = Concentration/Purity

-

I = Integral value

-

N = Number of fluorine atoms in the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

T1 and T2 Relaxation Measurements

Protocol 2.3.1: T1 Measurement using Inversion Recovery